IPA-3 was first identified in a study aimed at discovering small-molecule inhibitors for Pak1, with its structure and inhibitory properties detailed in scientific literature. It belongs to the class of small-molecule inhibitors and is classified as an autoregulatory domain inhibitor. The compound's effectiveness is measured by its half-maximal inhibitory concentration (IC50), which is reported to be approximately 2.5 micromolar for Pak1 .
The synthesis of IPA-3 involves several chemical reactions that require careful control of conditions to ensure high purity and yield. The primary synthetic route includes:
The synthesis has been documented in various research articles, highlighting the use of techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
IPA-3 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
The structural integrity of IPA-3 can be confirmed through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which provide insights into its molecular configuration .
IPA-3 primarily acts through the inhibition of Pak1 autophosphorylation. The mechanism involves:
The compound's ability to inhibit other group I Paks (Pak2 and Pak3) at higher concentrations further underscores its broad-spectrum inhibitory effects on this kinase family .
The mechanism by which IPA-3 exerts its effects involves several key steps:
These properties are crucial for its application in both in vitro and in vivo studies .
IPA-3 has several notable applications in scientific research:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0